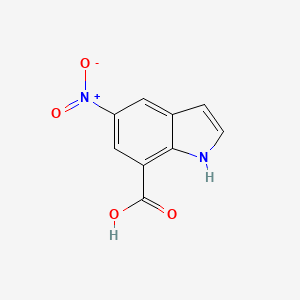

5-nitro-1H-indole-7-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-nitro-1H-indole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)7-4-6(11(14)15)3-5-1-2-10-8(5)7/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKDONAAPBDYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294089 | |

| Record name | 5-Nitro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-38-3 | |

| Record name | 5-Nitro-1H-indole-7-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Condensation and Cyclization Approach (Adapted from 5-nitroindole-2-carboxylic acid synthesis)

A patent describes a two-step process for 5-nitroindole-2-carboxylic acid involving:

- Condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate to form a hydrazone intermediate.

- Cyclization in the presence of polyphosphoric acid (PPA) in a benzene-type solvent (e.g., toluene) at elevated temperatures (85–115 °C) to form the indole ethyl ester.

- Subsequent alkaline hydrolysis (using potassium hydroxide in ethanol/water mixture) at room temperature to yield the free carboxylic acid.

While this method targets the 2-carboxylic acid position, a similar approach could be adapted for 7-carboxylic acid derivatives by selecting appropriate starting materials or directing groups to achieve substitution at the 7-position.

Key reaction conditions and yields from the patent:

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrazone formation | 20–60 min, 20–60 °C, aqueous ethanolic solution | Not specified | - |

| Cyclization (PPA, toluene) | 20–60 min, 85–115 °C | 65–71 | - |

| Alkaline hydrolysis (KOH) | 5–8 hours, 20–30 °C, ethanol/water | 81–87 | 98.3–98.5 |

This method offers a practical and cost-effective process with good yields and high purity.

Esterification and Functional Group Modification Routes

Another approach involves starting from commercially available 5-nitroindole derivatives, followed by selective functionalization at the 7-position:

- Esterification of the carboxyl group (if present) using concentrated sulfuric acid or acid catalysts.

- Electrophilic substitution or directed lithiation to introduce the carboxyl group at the 7-position.

- Use of Vilsmeier–Haack reaction for formylation at C3, followed by oxidation or hydrolysis to carboxylic acid.

For example, in related indole-2-carboxylic acid derivatives, esterification followed by palladium-catalyzed coupling (Buchwald–Hartwig type) has been employed to modify the indole core.

Multi-Step Synthesis from Nitroindole Precursors

A detailed 10-step synthesis from 4-nitroindole to diaminoindoles, including carboxylic acid formation, was developed by a research group. Key steps relevant to 5-nitroindole carboxylic acid preparation include:

- Protection of the indole nitrogen.

- Introduction of carboxyl groups via trifluoroketone intermediates hydrolyzed to carboxylic acids.

- Reduction of nitro groups to amines using transfer hydrogenation with ammonium chloride and iron.

- Hydrolysis of esters to free carboxylic acids using sodium hydroxide at 60 °C overnight, followed by acidification to precipitate the acid.

General hydrolysis and acidification procedure:

| Step | Conditions | Outcome |

|---|---|---|

| Hydrolysis | 4 M NaOH, 60 °C, overnight | Conversion of ester to acid |

| Acidification | Addition of concentrated HCl to pH 1 | Precipitation of carboxylic acid |

This method yielded 5-nitro-1H-indole-3-carboxylic acid in 90% yield as a yellow powder with high purity. Although this example is for the 3-carboxylic acid, the methodology is adaptable for 7-carboxylic acid derivatives.

Comparative Summary Table of Preparation Methods

Research Findings and Considerations

- The condensation-cyclization method using hydrazone intermediates and polyphosphoric acid is a well-established route for nitroindole carboxylic acids, offering good yields and purity with relatively simple operations.

- Esterification followed by palladium-catalyzed coupling enables further functionalization but may require more specialized reagents and catalysts.

- Multi-step syntheses allow access to diverse substitution patterns but involve longer synthetic sequences and protection/deprotection steps.

- Reduction of nitro groups to amines is best performed via transfer hydrogenation (ammonium chloride and iron) rather than catalytic hydrogenation to avoid degradation.

- Hydrolysis of esters to carboxylic acids is effectively achieved under alkaline conditions followed by acidification to isolate the acid in high purity.

Análisis De Reacciones Químicas

5-nitro-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include amino derivatives and alcohols.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 5-nitro-1H-indole-7-carboxylic acid are manifold:

Pharmaceutical Development

- Role as an Intermediate : This compound serves as a crucial intermediate in synthesizing various pharmaceutical agents. It has shown promise in developing anti-inflammatory and analgesic drugs due to its ability to modulate biological pathways involved in pain and inflammation .

- Therapeutic Potential : Investigations into its potential as an antiviral and anticancer agent have revealed that it can inhibit tumor growth and induce apoptosis in cancer cells. Studies indicate efficacy against multiple cancer cell lines .

Biochemical Research

- Mechanisms of Action : The nitro group can be reduced to form reactive intermediates, allowing interactions with cellular components that lead to biological effects. This property is essential for understanding the pharmacodynamics of nitro compounds .

- Target Interaction : The indole structure facilitates binding to various receptors, influencing numerous biochemical pathways, which is critical for drug design .

Analytical Chemistry

- Calibration Standards : The compound is utilized as a standard in analytical methods, aiding in the calibration of instruments and validation of procedures in laboratories .

Agricultural Chemistry

- Agrochemical Formulation : It contributes to developing effective herbicides and pesticides, showcasing its utility beyond pharmaceuticals .

Material Science

- Novel Materials : Research has explored its potential use in organic electronics and photonic devices, indicating versatility in applications beyond traditional chemistry .

Anticancer Efficacy

A study demonstrated that this compound could:

- Induce apoptosis in breast cancer cells (MDA-MB-231) through mitochondrial disruption and increased reactive oxygen species (ROS) levels.

- In vivo studies showed a 75% reduction in tumor size in xenograft models without significant toxicity .

| Study | Findings | Cell Lines/Models |

|---|---|---|

| Study 1 | Induced apoptosis via ROS generation | MDA-MB-231 (breast cancer) |

| Study 2 | Inhibited tumor growth by 75% in vivo | MHCC-97H xenograft model |

| Study 3 | Antimicrobial effects against E. coli and S. aureus | Bacterial cultures |

Antimicrobial Activity

Preliminary studies have indicated that this compound possesses significant antimicrobial properties against various bacterial strains, suggesting potential applications in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 5-nitro-1H-indole-7-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Research Findings and Implications

- Structural data for analogs could guide predictions about the target compound’s crystal structure and intermolecular interactions.

- Biological Activity : Nitro-indole derivatives are explored in medicinal chemistry for antimicrobial or anticancer properties. The 7-COOH group may enhance bioavailability compared to esters or nitriles (e.g., indole-3-carboxaldehyde in ) .

Actividad Biológica

5-Nitro-1H-indole-7-carboxylic acid is a significant compound in medicinal chemistry, known for its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

This compound is a derivative of indole, a heterocyclic compound prevalent in various natural products and pharmaceuticals. The presence of the nitro group at the 5-position and the carboxylic acid at the 7-position contribute to its unique chemical reactivity and biological activities. This compound is synthesized through methods such as nitration followed by carboxylation, with the Leimgruber–Batcho synthesis being a common approach.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that influence cellular components, leading to various biological effects. The indole structure allows for high-affinity binding to multiple receptors, impacting several biochemical pathways.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antiviral Activity

- The compound has shown potential as an antiviral agent, particularly against HIV and HCV. Its structural analogs have been investigated for their ability to inhibit viral replication .

Anticancer Properties

- Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. It has been explored for its role in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

- The compound also demonstrates anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.

Table 1: Biological Activities of this compound

Table 2: Case Studies on Antiviral Efficacy

| Study Reference | Virus Target | IC50 (μM) | Findings |

|---|---|---|---|

| Cho et al. (2024) | HIV | 32.37 | Significant inhibition of integrase activity |

| Zhang et al. (2023) | HCV | 6.00 | Potent antiviral activity observed in vitro |

Case Studies

Case Study 1: Antiviral Activity Against HIV

In a study conducted by Cho et al., this compound was evaluated for its inhibitory effects on HIV integrase. The compound demonstrated an IC50 value of 32.37 μM, indicating its potential as an integrase inhibitor, making it a candidate for further development in antiviral therapies .

Case Study 2: Cytotoxicity in Cancer Cell Lines

A recent investigation assessed the anticancer effects of the compound on various cancer cell lines, revealing significant cytotoxicity. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting its utility in cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-nitro-1H-indole-7-carboxylic acid, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nitration of indole precursors followed by carboxylation. For example, analogous compounds like 5-nitro-1H-indole-3-carbaldehyde are synthesized via electrophilic nitration at the 5-position of indole derivatives . Post-synthesis, purity can be validated using HPLC (≥95% purity as per standards for similar indole acids ). Characterization should include H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Ensure proper documentation of reagents, catalysts, and reaction conditions to enable reproducibility .

Q. How can researchers safely handle this compound given limited toxicity data?

- Methodological Answer : Adopt precautionary measures similar to structurally related nitro-indole compounds. Use PPE (gloves, lab coats), respiratory protection (P95 filters for particulates), and work in a fume hood. Store in a cool, dry environment away from ignition sources. Consult safety data sheets (SDS) for analogous compounds (e.g., 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid) to infer handling protocols .

Q. What analytical techniques are critical for characterizing the structural identity of this compound?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) provides definitive structural confirmation. Complement this with spectroscopic methods:

- FT-IR to confirm nitro (-NO) and carboxylic acid (-COOH) functional groups.

- NMR to assign proton environments (e.g., aromatic protons near nitro groups exhibit distinct deshielding).

- UV-Vis to study electronic transitions influenced by the nitro substituent.

Cross-reference data with databases like NIST Chemistry WebBook for nitro-indole analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) for this compound?

- Methodological Answer : Conduct systematic studies under controlled conditions. For solubility, use standardized solvents (e.g., DMSO, ethanol) and report temperature/pH dependencies. For melting points, employ differential scanning calorimetry (DSC) with calibration standards. Compare results with computational predictions (e.g., COSMO-RS for solubility) and publish raw data to facilitate meta-analyses .

Q. What strategies are effective in studying the stability of this compound under varying experimental conditions (e.g., light, temperature)?

- Methodological Answer : Design accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C; analyze degradation via HPLC at intervals.

- Photostability : Expose to UV/visible light (ICH Q1B guidelines) and monitor nitro group reduction by LC-MS.

- pH Stability : Test in buffered solutions (pH 1–13) to assess hydrolysis of the carboxylic acid moiety. Document degradation products using HRMS and propose degradation pathways .

Q. How can computational modeling aid in predicting the reactivity or biological activity of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potentials, frontier molecular orbitals (HOMO/LUMO), and nitro group charge distribution. Dock the compound into target protein structures (e.g., enzymes with indole-binding pockets) using AutoDock Vina. Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What experimental frameworks are recommended for assessing the ecological impact of this compound when environmental toxicity data are absent?

- Methodological Answer : Apply the "read-across" approach using data from structurally similar nitro-aromatics. Conduct acute toxicity tests with Daphnia magna or Vibrio fischeri (Microtox assay). For persistence, perform OECD 301 biodegradation tests. If bioaccumulation is suspected, measure log (octanol-water partition coefficient) and compare to regulatory thresholds (e.g., REACH criteria) .

Methodological Considerations for Reproducibility

- Data Reporting : Follow Beilstein Journal guidelines: Publish full synthetic procedures, spectral data, and crystallographic parameters (CIF files) in supporting information .

- Conflict Resolution : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when facing contradictory results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.